2-(5-Methoxypyridin-2-YL)ethylamine, with the CAS number 1516196-38-5, is a chemical compound classified as an amine. Its molecular formula is CHNO, and it has a molecular weight of 166.22 g/mol. This compound features a pyridine ring substituted with a methoxy group and an ethyl chain connected to a methylamine moiety. The structural characteristics of this compound make it of interest in various scientific applications, particularly in medicinal chemistry.
The compound is sourced from various chemical suppliers and databases, including Chemsrc and BenchChem. It falls under the category of organic compounds, specifically heterocyclic amines, due to the presence of the pyridine ring in its structure. The methoxy group contributes to its classification as a substituted amine, which can influence its reactivity and biological activity.
The synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine typically involves several key steps:
In industrial settings, larger-scale production may utilize chemical reactors optimized for temperature and pressure to enhance yield and purity. The reaction may also involve hydrochloric acid treatment to form dihydrochloride salts for stability and ease of handling.
The molecular structure of 2-(5-Methoxypyridin-2-YL)ethylamine can be represented as follows:
The compound's structure can be depicted using standard chemical notation, highlighting the connectivity between atoms.
2-(5-Methoxypyridin-2-YL)ethylamine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(5-Methoxypyridin-2-YL)ethylamine involves its interaction with biological targets, potentially influencing neurotransmitter systems or other pathways in biological organisms. The presence of the pyridine ring may facilitate binding to specific receptors, while the amine functionality allows for hydrogen bonding interactions.
While specific data on its mechanism of action may be limited, similar compounds have been studied for their effects on neurotransmitter uptake and receptor modulation, suggesting potential applications in pharmacology .
The compound exhibits typical properties associated with amines and heterocycles:
Relevant data on solubility and reactivity would require empirical testing under controlled laboratory conditions .
2-(5-Methoxypyridin-2-YL)ethylamine has potential applications in various scientific fields:
Methoxypyridine motifs serve as versatile bioisosteres in medicinal chemistry due to their balanced physicochemical properties and hydrogen-bonding capabilities. The 5-methoxypyridine subunit specifically enhances binding affinity and blood-brain barrier (BBB) penetration – critical attributes for central nervous system (CNS)-targeted therapeutics. Statistical analyses reveal that nitrogen heterocycles occur in over 60% of FDA-approved small-molecule drugs, with pyridine derivatives constituting approximately 25% of these compounds [5]. The methoxy group's electron-donating properties modulate electron density across the heterocyclic ring, improving interactions with biological targets through both hydrophobic contacts and polar interactions.
Table 1: Bioactive Methoxypyridine Derivatives in Drug Discovery
Compound | Biological Activity | Key Structural Features |
---|---|---|
[2-(5-Methoxypyridin-2-yl)ethyl]amine | Serotonergic receptor modulation | Unsubstituted ethylamine side chain |
(E)-7-Methoxy-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one | Anti-neuroinflammatory (NF-κB inhibition) | Benzylidene-DHN conjugate [1] |
2-Methoxy-5-(((6-methoxypyridin-3-yl)imino)methyl)phenol | Antibacterial (DNA gyrase inhibition) | Schiff base metal-chelating scaffold [4] |
The 5-methoxy positioning demonstrates superior metabolic stability compared to 2- or 3-substituted analogs due to steric protection from oxidative demethylation enzymes. This positional preference is exemplified in the title compound, where the 5-methoxy group potentially enhances in vivo stability while maintaining optimal dipole moments for target engagement. The scaffold's versatility is further demonstrated in its incorporation into kinase inhibitors, neurotransmitter analogs, and antimicrobial agents, where it frequently serves as a bioisostere for anisole or phenol groups with improved pharmacokinetic profiles [2] [5].
Ethylmethylamine derivatives represent an evolution from early monoamine neurotransmitters and sympathomimetic agents. The structural progression follows: phenethylamine → substituted phenethylamines → heterocyclic ethylamine analogs. This compound marks a significant advancement by replacing the traditional phenyl ring with a methoxypyridine heterocycle, enhancing both target specificity and CNS penetration. The ethylmethylamine side chain provides conformational flexibility that enables optimal orientation for receptor binding, while the methyl substitution modulates basicity to reduce off-target interactions [2] [7].
Table 2: Structural Evolution of Ethylmethylamine Bioactive Compounds
Generation | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1st | Phenethylamine | Unsubstituted phenyl-ethylamine | Neurotransmitter precursor |
2nd | 2-(5-Methoxypyridin-2-yl)ethanamine | Heterocyclic core (CAS: 1060801-81-1) [2] | Serotonergic agent intermediate |
3rd | (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine | Halogenated pyridine (CAS: 793695-89-3) [7] | Neurotransmitter analog |
4th | 2-(5-Methoxypyridin-2-YL)ethylamine | N-methylated heterocyclic ethylamine | Targeted neuroinflammatory agent |
The incorporation of nitrogen heterocycles began with simple pyridyl-ethylamines (e.g., 2-(5-methoxypyridin-2-yl)ethanamine, CAS# 1060801-81-1) [2], which demonstrated improved receptor selectivity over their phenyl counterparts. Subsequent optimization involved N-methylation – a strategy that reduces first-pass metabolism by impeding oxidative deamination while simultaneously enhancing blood-brain barrier permeability through increased lipophilicity. The title compound represents the current state-of-the-art in this evolutionary pathway, combining the metabolic stability of N-methylation with the target specificity conferred by the 5-methoxypyridine orientation [7].
The structural architecture of 2-(5-Methoxypyridin-2-YL)ethylamine positions it as a promising modulator of neuroinflammatory cascades, particularly pathways involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling. Neuroinflammation mediated by overactivated microglia plays a pivotal role in neurodegenerative diseases, where excessive cytokine production (TNF-α, IL-1β, IL-6) drives neuronal damage. The compound's methoxypyridine component demonstrates particular affinity for protein kinases regulating these pathways, while its ethylmethylamine moiety enhances distribution to CNS compartments [1] [5] [6].
Molecular modeling suggests the title compound may function as a signal transduction inhibitor by disrupting phosphorylation cascades upstream of NF-κB activation. This mechanism aligns with structurally related anti-neuroinflammatory agents like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) [6], which attenuates LPS-induced amyloidogenesis through STAT3 inhibition. Computational ADME predictions of analogous methoxypyridine derivatives indicate favorable BBB penetration (predicted BB ratio >0.9), enabling effective CNS target engagement [6]. The compound's design specifically addresses limitations of earlier anti-inflammatory agents by balancing hydrophilic-lipophilic properties to optimize tissue distribution while minimizing P-glycoprotein efflux.
Table 3: Key Neuroinflammatory Pathway Targets for Methoxypyridine Derivatives
Pathway | Biological Significance | Compound Effects | Experimental Evidence |
---|---|---|---|
NF-κB Activation | Regulates pro-inflammatory cytokine production | Downregulates TNF-α, IL-1β, IL-6 [1] | LPS-induced neuroinflammation models |
STAT3 Signaling | Mediates microglial activation and amyloidogenesis [6] | Inhibits STAT3-DNA binding | Molecular docking studies |
BACE1 Expression | Controls beta-amyloid generation in Alzheimer's pathology | Reduces β-secretase activity | Transgenic AD mouse models |
The compound's potential dual activity against both inflammatory mediators and amyloidogenic proteins represents a strategic advance in addressing the multifactorial pathology of neurodegenerative diseases. By targeting upstream signaling events rather than individual cytokines, it may offer broader therapeutic effects than conventional anti-inflammatory agents [1] [6].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9